molecular formula C9H13ClN2O2 B14243035 Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride CAS No. 393509-77-8

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride

Cat. No.: B14243035
CAS No.: 393509-77-8
M. Wt: 216.66 g/mol
InChI Key: WWXHCIHNESAFEP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride (CAS: 6232-11-7) is a benzoic acid derivative with a methyl ester group at the para position, an amino group at the ortho position, and an aminomethyl substituent at the meta position. Its molecular formula is C9H11NO2·HCl, with a molecular weight of 201.65 g/mol. This compound is a crystalline solid with a melting point of 238°C and a purity of ≥98% by HPLC . It is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors .

Properties

CAS No.

393509-77-8

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H

InChI Key

WWXHCIHNESAFEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CN)N.Cl

Origin of Product

United States

Preparation Methods

Single-Step Hydrogenation Using Pd/C Catalysts

A widely adopted method involves the hydrogenation of methyl 2-nitro-4-cyanobenzoate under pressurized hydrogen (0.5–3.5 MPa) in diluted hydrochloric acid. Palladium on carbon (5% Pd/C) serves as the catalyst, enabling simultaneous reduction of nitro and cyano groups to amine functionalities. Key parameters include:

  • Temperature : 20–40°C
  • Catalyst loading : 0.01–0.07:1 (catalyst-to-substrate weight ratio)
  • Post-reaction processing : Filtration to recover the catalyst (reusable for subsequent batches) and vacuum drying (20–40 mmHg, 50–70°C) yields >98% purity product.

Optimized Batch Hydrogenation

A scaled-up protocol (Example 1 in CN111592465A) uses 40 g of methyl 2-nitro-4-cyanobenzoate, 2 g of 5% Pd/C, and 35% HCl in a 1 L reactor. Hydrogen pressure is incrementally increased to 2.5–3.0 MPa at 25°C, achieving 89–90% yield after 3–4 hours.

Multi-Step Synthesis from Dimethyl Terephthalate

Nitration and Hydrolysis

  • Nitration : Dimethyl terephthalate reacts with nitric acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to yield 3-nitro-4-methoxycarbonylbenzoic acid.
  • Chlorination and Amination : The intermediate is converted to 2-nitro-4-methoxycarbonylbenzoyl chloride using thionyl chloride, followed by ammonia gas treatment to form methyl 2-nitro-4-formylaminobenzoate.

Dehydration and Reduction

  • Dehydration : Phosphorus oxychloride facilitates the conversion of methyl 2-nitro-4-formylaminobenzoate to methyl 2-nitro-4-cyanobenzoate (87% yield).
  • Hydrogenation : Catalytic reduction (as in Section 1) produces the final hydrochloride salt.

Direct Esterification of 4-(Aminomethyl)Benzoic Acid

Acid-Catalyzed Esterification

4-(Aminomethyl)benzoic acid reacts with methanol in the presence of concentrated HCl under reflux. Post-reaction workup involves:

  • pH adjustment to 6–7 using NaOH
  • Solvent removal and extraction with methylene chloride
  • Final yield: 88–89% with >97% purity.

Hydrochloride Salt Formation

The free base is treated with HCl in ethanol, followed by recrystallization to obtain the hydrochloride salt.

Alternative Pathways

Beckmann Rearrangement

Patent US4883901A describes a route involving hydroxyaromatic ketones and substituted esters. The intermediate undergoes Beckmann rearrangement to form the aminophenoxy backbone, though this method is less favored due to lower yields (70–75%).

Electrochemical Reduction

Early methods (e.g., SU1989-4670483) electrochemically reduce methyl 4-cyanobenzoate but are limited by scalability and energy inefficiency.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages Limitations
Catalytic Hydrogenation Nitro/cyano reduction 89–92% >98% High efficiency, reusable catalyst High-pressure equipment required
Multi-Step Synthesis Nitration, chlorination, hydrogenation 85–87% 97–98% Scalable for industrial production Complex purification steps
Direct Esterification Acid-catalyzed esterification 88–89% >97% Mild conditions, minimal byproducts Requires pH-sensitive workup

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below compares Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride with six structurally related compounds, highlighting differences in substituents, functional groups, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride 6232-11-7 C9H11NO2·HCl 201.65 2-amino, 4-aminomethyl, methyl ester HDAC inhibitors, pharmaceutical intermediates
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride 1909306-16-6 C9H12ClNO2 201.65 2-methyl, 4-aminomethyl, carboxylic acid Agrochemicals, material science
Methyl 2-amino-4-[(methylsulfonyl)amino]benzoate N/A C10H14N2O4S 258.29 2-amino, 4-methylsulfonylamino, methyl ester Synthetic intermediate
Methyl 3-(aminomethyl)benzoate hydrochloride 17841-68-8 C9H11NO2·HCl 201.65 3-aminomethyl, methyl ester Not specified
4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride 312300-45-1 C10H14ClNO2 215.68 4-aminoethyl, methyl ester Research applications
Ethyl 4-aminobenzoate 94-09-7 C9H11NO2 165.19 4-amino, ethyl ester Local anesthetics, UV absorbers

Key Differences and Functional Implications

Substituent Position and Chain Length: The 2-amino-4-aminomethyl substitution in the target compound distinguishes it from positional isomers like Methyl 3-(aminomethyl)benzoate hydrochloride (aminomethyl at position 3) . The 2-amino group may enhance hydrogen bonding in drug-receptor interactions compared to unsubstituted analogues. 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride has a longer aminoethyl chain, which could alter solubility and pharmacokinetics .

Functional Groups: The carboxylic acid in 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (vs. ester in the target compound) impacts acidity and bioavailability, making it suitable for agrochemical formulations . Methyl 2-amino-4-[(methylsulfonyl)amino]benzoate contains a sulfonamide group, which is often used to modulate pharmacokinetic properties like metabolic stability .

Synthetic Routes: The target compound is synthesized via coupling reactions using methyl 4-(aminomethyl)benzoate hydrochloride and sulfonyl chlorides or nitro intermediates . Ethyl 4-aminobenzoate is prepared via acid-catalyzed esterification of 4-aminobenzoic acid, a simpler process compared to multi-step syntheses for the target compound .

Analytical Characterization :

  • All compounds are validated using NMR, MS, and HPLC . The target compound’s high purity (≥98%) ensures reliability in pharmaceutical applications .

Applications: The target compound’s role in HDAC inhibitors highlights its importance in epigenetics and cancer therapy . 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is leveraged in material science for developing polymers with enhanced thermal stability .

Research Findings and Trends

  • Pharmaceutical Relevance: The target compound’s dual amino and aminomethyl groups make it a versatile scaffold for drug discovery. Recent studies emphasize its use in HDAC inhibitors, which show promise in treating hematological cancers .
  • Material Science: Derivatives like 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride are being explored for creating self-healing polymers, leveraging their reactive amino groups .

Q & A

Basic Research Question

  • HPLC : Essential for quantifying purity (>98%) and detecting impurities (e.g., unreacted precursors) .
  • NMR Spectroscopy : Confirms regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and amine hydrochloride salt formation (δ 2.5–3.5 ppm for methylene groups) .
  • Melting Point Analysis : A sharp melting point (>300°C) indicates crystallinity and purity, aligning with standards for benzoate derivatives .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+^+ at m/z 229.1) and fragmentation patterns .

How is this compound applied in pharmacological studies targeting NMDA receptors?

Advanced Research Question
Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride serves as a precursor for synthesizing GluN2B-negative allosteric modulators (NAMs) like MPX-004 and MPX-007. These compounds inhibit NMDA receptor activity, which is critical in neurodegenerative disease research. In vitro assays (e.g., electrophysiology in HEK293 cells) require rigorous control of stereochemistry and salt form to ensure binding specificity to the ifenprodil site . Methodological optimization includes DMSO stock preparation (<0.1% final concentration) to avoid solvent interference .

How can researchers resolve contradictions in pharmacological activity data across studies?

Advanced Research Question
Discrepancies in IC50_{50} values (e.g., MPX-004 vs. Ro 25–6981) may arise from variations in salt stability, stereochemical impurities, or assay conditions. To address this:

  • Perform HPLC-MS to verify compound integrity post-synthesis.
  • Use X-ray crystallography to confirm stereochemistry, as even minor enantiomeric impurities can drastically alter receptor binding .
  • Standardize assay buffers (e.g., pH 7.4, Mg2+^{2+}/Ca2+^{2+} concentrations) to minimize environmental variability .

What are the optimal storage conditions to maintain long-term stability?

Basic Research Question
Store the compound in anhydrous, sealed containers at –20°C to prevent hydrolysis of the methyl ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic purity checks via TLC (silica gel, chloroform/methanol 9:1) are recommended. Avoid repeated freeze-thaw cycles, as recrystallization may alter solubility .

How can multicomponent reactions (MCRs) expand the utility of this compound in drug discovery?

Advanced Research Question
MCRs enable rapid diversification into bioactive scaffolds. For instance, Ugi-azide reactions with aldehydes and isonitriles yield tetrazole derivatives (e.g., 5e and 5f in ), which exhibit histone deacetylase (HDAC) inhibition. Key parameters:

  • Microwave irradiation (100 W, 60°C) accelerates reaction times.
  • Acidic workup (HCl/EtOAc) ensures hydrochloride salt formation, critical for aqueous solubility in biological assays .

What strategies are effective in identifying and mitigating synthetic impurities?

Advanced Research Question

  • HPLC-DAD : Detects side products like uncyclized intermediates or diastereomers.
  • Ion Chromatography : Quantifies residual chloride ions (<0.1% w/w) to confirm stoichiometric HCl incorporation .
  • Recrystallization Optimization : Use absolute alcohol/ether mixtures (1:3 v/v) to remove hydrophobic impurities while retaining the hydrochloride salt .

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